Cathelicidin-B1
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
PIRNWWIRIWEWLNGIRKRLRQRSPFYVRGHLNVTSTPQP |
Origin of Product |
United States |
Molecular Biology and Genetic Architecture of Cathelicidin B1
Gene Structure and Genomic Organization of Cathelicidin-B1
The gene encoding this compound, designated as CATHB1, is located on chromosome 2 in the chicken genome. nih.gov It is part of a cluster containing all four known chicken cathelicidin (B612621) genes: CATHL1, CATH2, CATH3, and CATHB1. skemman.is This entire gene cluster spans approximately 15 kilobases (kb). skemman.is
Like other vertebrate cathelicidin genes, CATHB1 possesses a conserved four-exon, three-intron structure. skemman.isnih.govfrontiersin.org
Exon 1: Encodes the 5' untranslated region and the signal peptide. usda.gov
Exons 2 and 3: Code for the highly conserved cathelin-like domain. usda.gov
Exon 4: Contains the sequence for the mature, biologically active peptide. usda.gov
A notable and unusual feature of the CATHB1 gene is the presence of nine octamer repeats (PGLDGSXS) located between the N-terminal signal peptide and the cathelin region. nih.gov This characteristic is not observed in other known cathelicidins and may influence the intracellular handling or stability of the preproprotein. nih.gov
Transcriptional Regulation of this compound Gene Expression
The expression of the CATHB1 gene is a regulated process, influenced by various stimuli and involving specific transcription factors.
Inducers of this compound Gene Expression (e.g., Microbial Stimuli, Fatty Acids)
The expression of CATHB1 can be significantly upregulated in response to different molecules, highlighting its role in the innate immune response.
Microbial Stimuli: Infection with pathogens like Salmonella typhimurium has been shown to increase the expression of cathelicidins. usda.gov Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a known inducer of cathelicidin gene expression. nih.govasm.org The recognition of bacterial or viral components by Toll-like receptors (TLRs) can trigger signaling pathways that lead to increased cathelicidin expression. frontiersin.orgopenbiochemistryjournal.com
Fatty Acids: Short-chain fatty acids (SCFAs) are potent inducers of CATHB1 gene expression. Studies have shown that acetate, propionate, butyrate (B1204436), and valeric acid can induce a 20- to 40-fold increase in CATHB1 expression in chicken primary monocytes. nih.govresearchgate.net In contrast, medium-chain fatty acids (MCFAs) and long-chain fatty acids (LCFAs) have little to no effect on its induction. nih.govresearchgate.net
Other Inducers: In addition to microbial products and fatty acids, other molecules can influence cathelicidin gene expression. For instance, the active form of vitamin D, 1,25-dihydroxyvitamin D3, is a strong inducer of the human cathelicidin gene, CAMP. frontiersin.orgopenbiochemistryjournal.com While the direct effect on CATHB1 is less characterized, the involvement of transcription factors like MSX1, which is implicated in bone development, suggests complex regulatory networks. researchgate.netresearchgate.net
Differential Regulatory Mechanisms Compared to Other Cathelicidins
The regulation of CATHB1 expression shows distinct differences when compared to other cathelicidins, such as the avian β-defensin 9 (AvBD9) and other chicken cathelicidins.
While both CATHB1 and AvBD9 are induced by SCFAs, their response to other fatty acids differs, suggesting differential regulatory pathways. nih.gov Furthermore, while a combination of acetate, propionate, and butyrate shows a synergistic effect on AvBD9 expression, no such synergy is observed for CATHB1. nih.gov
Studies on chicken bone marrow cells revealed that CATHB1 and CAMP (another chicken cathelicidin) are significantly upregulated, whereas CATH3 expression does not show a significant change compared to embryonic fibroblasts. researchgate.netresearchgate.net The transcription factor MSX1 has been shown to regulate the expression of both CAMP and CATHB1. researchgate.netresearchgate.net
Biosynthesis and Post-Translational Processing Pathways
The synthesis of the mature this compound peptide involves several steps, starting from the translation of its mRNA to the final proteolytic cleavage of the precursor protein.
Translation and Preproprotein Formation: The CATHB1 mRNA is translated into a preproprotein. This initial protein consists of a signal peptide, the cathelin-like domain, and the C-terminal domain that will become the mature peptide. nih.govnih.gov
Signal Peptide Cleavage: The N-terminal signal peptide directs the preproprotein into the endoplasmic reticulum, where it is cleaved off, resulting in the proprotein. openbiochemistryjournal.com
Storage and Secretion: The proprotein is stored in the granules of immune cells, such as neutrophils, as an inactive precursor. nih.govnih.gov Upon stimulation, these granules release their contents.
Proteolytic Cleavage: The final step is the extracellular proteolytic cleavage of the proprotein to release the mature, active C-terminal peptide. usda.govnih.gov This cleavage is often mediated by proteases like neutrophil elastase. nih.gov The mature this compound is a cationic peptide of 40 amino acids with a high isoelectric point (pI = 12.2). nih.gov
This multi-step process ensures that the potent antimicrobial and immunomodulatory activities of this compound are unleashed only at sites of infection or inflammation, preventing potential harm to the host's own cells. skemman.is
Evolutionary Dynamics and Comparative Genomics of Cathelicidin B1
Phylogenetic Relationships of Cathelicidin-B1 Across Species
Phylogenetic analyses reveal that cathelicidin (B612621) genes have undergone a complex evolutionary history, with distinct lineages present in different vertebrate classes, including fish, amphibians, reptiles, birds, and mammals. uu.nlplos.org Within this broad evolutionary context, avian cathelicidins cluster into three primary clades: CATH-1/3, CATH-2, and CATH-B1. mdpi.comresearchgate.net This classification suggests that these three gene types evolved before the major diversification of modern bird species. mdpi.com
Phylogenetic trees constructed using amino acid sequences of the conserved cathelin domain consistently place CATH-B1 as a more distant relative compared to the other avian cathelicidins, CATH-1, -2, and -3. mdpi.comnih.gov In some analyses, chicken CATH-B1 (chCATH-B1) appears as an outlier, branching off separately from the main clusters of both classical mammalian cathelicidins and other avian fowlicidins (CATH-1, -2, and -3). nih.gov This distinct phylogenetic position suggests an early divergence for the CATH-B1 lineage. Further evidence indicates that CATH-B1 may predate CATH-2 and CATH-1/3 in the avian evolutionary timeline. uu.nl
When compared to cathelicidins from other vertebrate classes, avian cathelicidins, in general, are most closely related to mammalian neutrophilic granule proteins (NGPs), suggesting that "classical" mammalian cathelicidins like human hCAP18/LL-37 emerged after the evolutionary split between mammals and birds. uu.nl The cathelicidin found in the snake Bungarus fasciatus (Cathelicidin-BF) shows a close evolutionary relationship to the cathelicidin of the platypus, highlighting the intricate and sometimes unexpected evolutionary pathways of this gene family across vertebrates. plos.orgresearchgate.netnih.gov
Evolutionary Diversification of Cathelicidin Genes in Avian Lineages
The divergence between avian and mammalian lineages occurred approximately 310 million years ago, leading to the evolution of distinct immune systems. uu.nl Despite having smaller genomes on average, many bird species possess multiple cathelicidin genes, in contrast to primates which typically have only one. uu.nl In birds, these genes are often found clustered together on a single chromosome, a result of gene duplication events followed by diversification. mdpi.com
Initial studies in the chicken (Gallus gallus) identified four distinct cathelicidin genes: CATH-1, CATH-2, CATH-3, and CATH-B1. nih.gov These can be grouped into the three aforementioned clades (CATH-1/3, CATH-2, and CATH-B1), which appear to be conserved across many avian orders. mdpi.comuu.nl A comprehensive survey of 53 avian genomes identified 44 cathelicidin genes in 21 of the species, reinforcing the idea that these three subfamilies were established before the radiation of many modern birds. nih.govuu.nl
The composition of the cathelicidin cluster varies among avian groups. For instance, the Galloanserae superorder (which includes chickens and ducks) shows a divergence, with Galliformes possessing cath1 and Anseriformes having a putative pseudogene of cathB1. upm.es In contrast, a majority of other avian species studied exhibit a cluster composed of cathB1, cath3, and cath2. upm.es Some lineages show further modifications; for example, Passeriformes (perching birds) appear to lack cath3, while in Falconiformes, cath3 has undergone pseudogenization. upm.es This demonstrates a dynamic process of gene retention, loss, and modification tailored to specific avian lineages.
Table 1: Distribution of Cathelicidin Gene Subfamilies in Selected Avian Orders This table provides a simplified overview based on available genomic data. Gene presence can vary by species within an order.
| Order | CATH-B1 | CATH-2 | CATH-1/3 | Notes |
|---|---|---|---|---|
| Galliformes (e.g., Chicken) | Present | Present | Present | Contains CATH-1 and CATH-3. nih.gov |
| Anseriformes (e.g., Duck) | Pseudogene | Present | Present | A putative pseudogene for CATH-B1 has been identified. upm.es |
| Passeriformes (e.g., Finch) | Present | Present | Absent | Appears to have lost the CATH-3 gene. upm.es |
| Falconiformes (e.g., Falcon) | Present | Present | Pseudogene | The CATH-3 gene has undergone pseudogenization. upm.es |
| Columbiformes (e.g., Pigeon) | Present | Present | Present | The three major clades are represented. sci-hub.box |
Mechanisms of Evolutionary Change in this compound Gene Family
The diversity in the number of cathelicidin genes across different species is a clear indicator of the significant role that gene duplication and gene loss have played in their evolution. mdpi.com While humans and mice have a single cathelicidin gene, species like pigs, cattle, and sheep possess multiple, often as a result of recent gene duplication events. frontiersin.orgsci-hub.box This pattern of "birth-and-death" evolution, where genes are duplicated and then either retained, lost, or become non-functional (pseudogenes), is common for gene families involved in host-pathogen interactions. frontiersin.org
The avian cathelicidin gene cluster is a product of these processes, showing species-specific duplications and losses. nih.govnih.gov The presence of multiple cathelicidin genes in birds, compared to the single gene in primates, suggests that adaptation to different environments and pathogen landscapes may have favored the retention and diversification of a larger repertoire of these defense peptides. uu.nl Marsupials also exhibit lineage-specific gene expansions, with some species having up to 15 unique cathelicidin genes, indicating that gene duplication is a widespread evolutionary strategy for this family outside of eutherian mammals. frontiersin.org The identification of cathelicidin pseudogenes in various lineages, such as in Anseriformes and Falconiformes, provides direct evidence of gene loss or functional inactivation following duplication events. upm.es
Cathelicidin genes, being at the forefront of host defense, are subject to strong selective pressures from rapidly evolving pathogens. nih.govnih.gov This evolutionary arms race often results in positive selection, where mutations that confer an advantage are rapidly fixed in the population. In avian cathelicidins, evidence of episodic positive selection has been found, but interestingly, it is primarily detected in the signal peptide and the conserved cathelin domains, with a general lack of such selection in the mature peptide domain. nih.govuu.nl This contrasts with many other antimicrobial peptides where the mature peptide is the primary site of adaptive evolution.
One hypothesis to explain this observation is that the propiece and the mature peptide co-evolve. nih.govnih.gov It has been suggested that the evolution of these domains is linked in a way that maintains a charge balance, where the anionic propiece neutralizes the highly cationic mature peptide within the cell prior to secretion. nih.govresearchgate.net
Furthermore, the evolutionary drivers for cathelicidins may not be limited to direct interaction with microbes. Studies on mammalian cathelicidins suggest that positive selection may be strongly associated with the immunomodulatory functions of the peptide and its co-evolution with host receptors. uu.nlnih.gov For example, the high evolutionary variability of the mammalian receptor FPR2, which interacts with the cathelicidin peptide LL-37, matches the sequence diversity in the peptide itself. nih.gov This suggests that the selective pressure is not just for antimicrobial efficacy but also for modulating the host's own immune response. While less studied in CATH-B1, it is plausible that similar co-evolutionary pressures involving host cell interactions also shape its evolutionary trajectory. uu.nlresearchgate.net
Gene Duplication and Gene Loss Events
Comparative Analysis of Cathelin Domain Conservation
A defining feature of the cathelicidin family is the highly conserved N-terminal cathelin-like domain, which is structurally related to the cystatin family of cysteine protease inhibitors. frontiersin.orgmdpi.com This domain is remarkably conserved across diverse vertebrate taxa, from fish to mammals, standing in stark contrast to the hypervariable C-terminal mature peptide it precedes. mdpi.complos.org The conservation of the cathelin domain, particularly its four-cysteine motif, is often used as a key marker to identify new cathelicidin genes in genomic surveys. frontiersin.orgmdpi.comnih.gov
Table 2: Comparative Features of Cathelicidin Domains
| Domain | General Function | Evolutionary Conservation | Key Features |
|---|---|---|---|
| Signal Peptide | Directs the prepropeptide to the secretory pathway. | Moderately conserved; some positive selection in birds. uu.nl | Typically 16-30 amino acids long. frontiersin.orgplos.org |
| Cathelin-like Domain (Propiece) | Intramolecular chaperone; may inhibit premature peptide activity; protease inhibitor-like structure. plos.orgnih.gov | Highly conserved across vertebrates. mdpi.complos.org | Contains a characteristic four-cysteine motif. frontiersin.org |
| Mature Peptide | Antimicrobial and immunomodulatory activities. frontiersin.org | Highly variable sequence and structure. mdpi.comfrontiersin.org | Generally cationic and amphipathic. plos.org |
Structural Insights and Structure Function Relationships of Cathelicidin B1
Conformation of Mature Cathelicidin-B1 Peptide (e.g., α-helical Structure)
The mature this compound peptide is predicted to adopt an α-helical conformation, a common structural motif among many cathelicidins. frontiersin.orgfrontiersin.org This is supported by analyses such as Shiffer–Edmundson wheel projections, which predict an amphipathic structure characteristic of α-helical cathelicidin (B612621) peptides. pnas.org In aqueous solutions, cathelicidin peptides often exist in an unstructured or random-coil conformation. plos.orgresearchgate.net However, upon interacting with membrane-mimicking environments, such as those of microbial cells, they undergo a conformational change to form a more ordered α-helical structure. plos.orgresearchgate.netnih.gov This transition is a key feature of their biological activity.
Circular dichroism (CD) spectroscopy studies on other cathelicidins, like cathelicidin-BF from the snake Bungarus fasciatus, have demonstrated this conformational flexibility. In water, the peptide shows a random-coil conformation, but in the presence of trifluoroethanol (TFE), a solvent that mimics a membrane environment, it transitions to a highly α-helical structure. plos.org While the specific conformational dynamics of CATH-B1 have not been as extensively determined, it is expected to follow a similar pattern to other α-helical cathelicidins. nih.gov
Relationship Between Peptide Conformation and Biological Activities
The amphipathic α-helical conformation of this compound is intrinsically linked to its biological functions, particularly its antimicrobial and immunomodulatory activities. The amphipathic nature, with distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) faces, allows the peptide to interact with and disrupt the membranes of pathogens. researchgate.net
Antimicrobial Activity: The antimicrobial mechanism of α-helical cathelicidins generally involves the electrostatic attraction of the positively charged peptide to the negatively charged microbial membrane. Following this initial binding, the peptide inserts into the lipid bilayer, leading to membrane permeabilization, disruption, and ultimately, cell death. nih.govresearchgate.netnih.gov Scanning electron microscopy has shown that CATH-B1 can cause the formation of blebs and spheroplasts on the surface of bacteria, indicative of membrane destruction. nih.gov
Immunomodulatory Effects: Beyond direct killing of microbes, the structure of CATH-B1 enables it to modulate the host's immune response. nih.govmdpi.com It has been shown to downregulate the expression of pro-inflammatory cytokines such as IFN-β, IL-1β, IL-6, and IL-8 in macrophages, while increasing the expression of the anti-inflammatory cytokine IL-10. frontiersin.org Furthermore, CATH-B1 can bind to bacterial components like lipopolysaccharide (LPS) and lipoteichoic acid (LTA), neutralizing their pro-inflammatory effects. nih.gov It can also enhance the activation of certain immune receptors, such as Toll-like receptor 9/21 (TLR9/21), by binding to DNA and facilitating its uptake by macrophages. nih.gov
Key Residues and Domains Influencing this compound Functionality
The specific amino acid sequence and the distribution of key residues within this compound are critical determinants of its structure and function.
Cationic and Hydrophobic Residues: Like other cathelicidins, CATH-B1 is a cationic peptide, meaning it has a net positive charge at physiological pH. pnas.org This positive charge is due to the presence of basic amino acid residues and is crucial for the initial interaction with negatively charged microbial surfaces. The distribution of hydrophobic residues is equally important for the peptide's ability to insert into and disrupt the lipid bilayer of membranes. The interplay between these charged and hydrophobic residues dictates the peptide's amphipathic character.
Structural Domains: The precursor of CATH-B1, like other cathelicidins, consists of a signal peptide, a conserved cathelin-like domain, and the C-terminal mature peptide. pnas.orgnih.govasm.org The cathelin domain is highly conserved across species, while the C-terminal mature peptide is variable and is responsible for the antimicrobial and immunomodulatory activities. pnas.orgebi.ac.uk CATH-B1 is noted to be slightly longer than the other three chicken cathelicidins (CATH-1, -2, and -3). frontiersin.org While the exact contribution of this increased length to its activity is not fully understood, it is a distinguishing feature. frontiersin.org
Future research involving mutational studies on CATH-B1 will be instrumental in pinpointing the specific domains and residues that are essential for its various biological activities, including its potent antiviral effects against viruses like influenza A virus. frontiersin.org
Mechanisms of Action of Cathelicidin B1 in Host Defense
Antimicrobial Mechanisms of Cathelicidin-B1
This compound exhibits potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govpnas.org This activity is a critical component of the innate immune response, providing a first line of defense against invading bacterial pathogens. nih.gov The mechanisms underlying this antimicrobial action are multifaceted, primarily involving interactions with the bacterial cell membrane and interference with essential intracellular processes.
Molecular Interactions with Microbial Membranes (e.g., Pore Formation, Disruption)
The primary mechanism of antimicrobial action for cathelicidins, including CATH-B1, involves direct interaction with and disruption of microbial membranes. frontiersin.orgnih.govfrontiersin.org This interaction is facilitated by the cationic and amphipathic nature of the peptide, which allows it to electrostatically bind to the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acid in Gram-positive bacteria. openbiochemistryjournal.commdpi.com
Following initial binding, cathelicidins can disrupt the membrane through several proposed models, including the "barrel-stave," "toroidal pore," and "carpet" models. nih.govmdpi.commdpi.com These models describe the formation of pores or channels in the membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. frontiersin.orgnih.govfrontiersin.orgresearchgate.net While the precise mechanism for CATH-B1 is not fully elucidated, it is understood to cause disintegration of the cell membranes of susceptible organisms. researchgate.net This membrane-disrupting activity is generally selective for microbial cells over host cells due to differences in membrane composition. openbiochemistryjournal.commdpi.com
Modulation of Intracellular Microbial Targets (e.g., DNA, RNA, Protein Synthesis)
Beyond membrane disruption, some cathelicidins can translocate across the microbial membrane to interact with intracellular targets. nih.govfrontiersin.orgnih.govmdpi.com These intracellular mechanisms can include the inhibition of DNA, RNA, and protein synthesis, thereby halting essential cellular processes and leading to bacterial death. nih.govmdpi.com While this has been documented for other cathelicidins, the specific intracellular targets of this compound are an area of ongoing research.
Effects on Microorganism Physiology and Viability
The culmination of membrane disruption and potential intracellular targeting by this compound results in a profound impact on microbial physiology and viability. The loss of membrane integrity leads to a dissipation of the membrane potential, leakage of ions and metabolites, and ultimately, cell lysis. openbiochemistryjournal.commdpi.com Studies have demonstrated the bactericidal activity of a synthetic peptide corresponding to the C-terminal region of CATH-B1 against bacteria such as Escherichia coli and Staphylococcus aureus at micromolar concentrations. pnas.org
Antiviral Mechanisms of this compound
In addition to its antibacterial properties, this compound has demonstrated significant antiviral activity against various viruses, including influenza A virus (IAV) and pseudorabies virus (PRV). frontiersin.orgnih.govnih.govasm.org The antiviral mechanisms of CATH-B1 primarily involve direct interaction with viral particles and interference with the initial stages of viral infection.
Direct Inactivation of Viral Particles
This compound can directly inactivate viral particles through physical interaction. nih.govnih.govasm.orgresearchgate.net Studies have shown that CATH-B1 can bind to viral particles, leading to their aggregation. frontiersin.org In the case of PRV, electron microscopy has revealed that CATH-B1 can disrupt the structure of the virion. nih.govnih.govresearchgate.net This direct interaction is crucial for its antiviral effect, as incubating cells with CATH-B1 before or after viral inoculation does not reduce infection, indicating that a direct peptide-virus interaction is required. frontiersin.org
Interference with Viral Binding and Entry into Host Cells
A key antiviral mechanism of this compound is its ability to block the binding and entry of viruses into host cells. frontiersin.orgnih.govnih.govasm.org Research on IAV has shown that CATH-B1 likely interferes with hemagglutinin (HA)-mediated virus-receptor binding. frontiersin.org By binding to the viral particle, CATH-B1 effectively blocks the virus from attaching to and entering the host cell, thereby inhibiting infection. frontiersin.orgmdpi.comresearchgate.net Similarly, against PRV, CATH-B1 has been shown to suppress the binding and entry stages of the infection. nih.govnih.govasm.orgresearchgate.net
| Virus | Mechanism of Action | Research Findings |
| Influenza A Virus (IAV) | Direct binding to viral particles, blocking viral entry. frontiersin.orgmdpi.com | CATH-B1 shows broad anti-IAV activity, inhibiting infection by up to 80%. It binds to viral particles, causing aggregation and interfering with hemagglutinin-mediated receptor binding. frontiersin.org |
| Pseudorabies Virus (PRV) | Direct inactivation, disruption of virion structure, inhibition of viral binding and entry. nih.govnih.govasm.orgresearchgate.net | CATH-B1 directly interacts with and disrupts PRV virions. It also inhibits the binding and entry stages of the virus into host cells. nih.govnih.govresearchgate.net |
Modulation of Host Antiviral Immune Responses (e.g., Type I Interferons)
This compound plays a significant role in orchestrating the host's antiviral defenses, particularly through the modulation of the type I interferon (IFN) system. Research indicates that CATH-B1 can directly bolster antiviral immunity by stimulating the production of IFN-β and subsequent interferon-stimulated genes (ISGs). nih.govasm.orgnih.gov This activity is crucial for establishing an antiviral state in host cells, thereby inhibiting viral replication.
Studies involving pseudorabies virus (PRV) have shown that pretreatment of cells with CATH-B1 significantly enhances the basal expression of IFN-β. nih.govasm.orgnih.gov This suggests that CATH-B1 can prime the immune system, preparing it to counter viral threats even before an infection is fully established. The peptide's ability to induce type I IFNs represents a key component of its indirect antiviral mechanism. nih.govmdpi.com
The induction of type I interferons by this compound is not a random event but is mediated through the activation of a specific signaling cascade. Research has identified that CATH-B1 engages the Toll-like receptor 4 (TLR4) to initiate this antiviral pathway. nih.govasm.orgnih.gov The activation of TLR4 is a critical first step that leads to a series of downstream signaling events.
Following TLR4 engagement, the signaling proceeds through the c-Jun N-terminal kinase (JNK) pathway. nih.govasm.orgnih.govresearchgate.net This kinase is instrumental in relaying the signal toward the nucleus. The culmination of this cascade is the phosphorylation of Interferon Regulatory Transcription Factor 3 (IRF3), a key transcription factor for the IFN-β gene. nih.govasm.orgnih.gov Phosphorylated IRF3 translocates to the nucleus, where it binds to the promoter of the IFN-β gene, driving its transcription and leading to the production and secretion of IFN-β. nih.govnih.govresearchgate.net This entire pathway, from TLR4 activation to IRF3 phosphorylation, has been identified as the mechanism responsible for CATH-B1-induced IFN-β production. nih.govasm.orgnih.gov
Table 1: Signaling Pathway for CATH-B1-Induced Interferon-β Production
| Component | Role in Pathway | Research Findings |
| This compound | Initiator | Triggers the signaling cascade. nih.govasm.orgnih.gov |
| TLR4 | Receptor | Acts as the primary receptor for CATH-B1 to initiate the antiviral response. nih.govasm.orgnih.govmdpi.com |
| JNK | Kinase | A key signaling molecule activated downstream of TLR4. nih.govasm.orgnih.govresearchgate.net |
| IRF3 | Transcription Factor | Phosphorylated by the JNK pathway, leading to its activation. nih.govasm.orgnih.govresearchgate.net |
| IFN-β | Antiviral Cytokine | Production is upregulated following the activation of the TLR4/JNK/IRF3 pathway. nih.govasm.orgnih.gov |
The production of IFN-β triggers the next phase of the antiviral response: the upregulation of a broad array of interferon-stimulated genes (ISGs). nih.govasm.orgnih.gov These genes encode proteins that execute the antiviral functions of the type I IFN system. CATH-B1 has been shown to markedly increase the expression of several ISGs as a consequence of its ability to induce IFN-β. nih.govasm.orgnih.govresearchgate.net By strengthening the host's antiviral immunity through the induction of ISGs, CATH-B1 helps to create an intracellular environment that is hostile to viral replication and propagation. nih.govresearchgate.net
Activation of Specific Signaling Pathways (e.g., TLR4/JNK/IRF3)
Immunomodulatory Mechanisms of this compound
Beyond its specific antiviral activities, CATH-B1 is a potent immunomodulator that can finely tune the host's inflammatory response. Its effects are context-dependent, capable of either suppressing or enhancing immune activation to maintain a balanced response and prevent excessive, tissue-damaging inflammation. nih.govnih.gov
In the context of bacterial and viral infections, CATH-B1 has demonstrated a clear anti-inflammatory function by reducing the expression of key pro-inflammatory cytokines. nih.govfrontiersin.orgfrontiersin.orgnih.gov In studies with chicken primary macrophages challenged with avian pathogenic E. coli (APEC), CATH-B1 significantly downregulated the gene expression of IFN-β, Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and the chemokine Interleukin-8 (IL-8). nih.govnih.govfrontiersin.orgresearchgate.net This effect is partly explained by the ability of CATH-B1 to bind to bacterial lipopolysaccharide (LPS), thereby reducing the activation of the pro-inflammatory TLR4 pathway. nih.govnih.govfrontiersin.org
Similarly, during infection with Influenza A virus (IAV), CATH-B1 also suppressed the virus-induced expression of IL-1β, IL-6, and IL-8 in macrophage cell lines. frontiersin.orgnih.gov This downregulation of the inflammatory response helps to mitigate the potential for immunopathology, where an excessive immune reaction causes more harm than the pathogen itself. frontiersin.org
A key aspect of CATH-B1's immunomodulatory capability is its promotion of an anti-inflammatory environment through the upregulation of specific cytokines. nih.govfrontiersin.org The most notable example is its effect on Interleukin-10 (IL-10), a potent anti-inflammatory cytokine.
Table 2: Modulation of Cytokine Expression by this compound
| Cytokine | Stimulus | Cell Type | Effect of CATH-B1 |
| IFN-β | APEC, IAV | Primary Macrophages, HD11 Macrophages | Downregulation nih.govresearchgate.netfrontiersin.org |
| IL-1β | APEC, IAV | Primary Macrophages, HD11 Macrophages | Downregulation nih.govresearchgate.netfrontiersin.org |
| IL-6 | APEC, IAV | Primary Macrophages, HD11 Macrophages | Downregulation nih.govresearchgate.netfrontiersin.org |
| IL-8 | APEC, IAV | Primary Macrophages, HD11 Macrophages | Downregulation nih.govresearchgate.netfrontiersin.org |
| IL-10 | APEC | Primary Macrophages | Upregulation nih.govnih.govfrontiersin.orgresearchgate.net |
Downregulation of Pro-inflammatory Cytokines
Interaction with Toll-like Receptors (TLRs) and Ligands (e.g., LPS, DNA)
This compound exhibits a complex and context-dependent interaction with Toll-like receptors (TLRs) and their associated ligands, such as lipopolysaccharide (LPS) and nucleic acids. These interactions can either dampen or amplify the immune response, highlighting the peptide's versatile role in immune modulation.
One of the well-documented functions of CATH-B1 is its ability to bind directly to LPS, the major component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4. nih.govresearchgate.netnih.gov Isothermal titration calorimetry (ITC) has confirmed a direct binding interaction between CATH-B1 and LPS. researchgate.netnih.govnih.gov This binding is thought to neutralize the endotoxic effects of LPS, thereby reducing the activation of TLR4-dependent signaling pathways. researchgate.netnih.govnih.gov Consequently, CATH-B1 can downregulate the production of pro-inflammatory cytokines, such as interferon-beta (IFN-β), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8), in macrophages stimulated with avian pathogenic E. coli (APEC) or purified LPS. researchgate.netnih.govnih.govresearchgate.net This anti-inflammatory activity is a key mechanism for preventing excessive inflammation during bacterial infections. mdpi.com
Conversely, CATH-B1 can enhance the immune response to nucleic acids. It has been shown to bind to DNA and enhance the activation of TLR21 (the avian equivalent of mammalian TLR9) in macrophages. researchgate.netnih.govnih.gov This is demonstrated by an increased production of nitric oxide (NO), a key signaling molecule in the immune response, when macrophages are stimulated with CpG-containing oligodeoxynucleotides (ODN-2006) in the presence of CATH-B1. researchgate.netnih.govnih.gov The proposed mechanism involves CATH-B1 forming a complex with the DNA, which may facilitate its uptake and delivery to the endosomal compartments where TLR21 is located. nih.gov This dual functionality—inhibiting TLR4 activation by LPS while promoting TLR21 activation by DNA—allows CATH-B1 to fine-tune the immune response based on the nature of the pathogenic stimulus.
Furthermore, studies have shown that CATH-B1 can activate the TLR4 signaling pathway on its own, leading to the production of type I interferons (IFN-β) and the subsequent expression of interferon-stimulated genes (ISGs). nih.govnih.gov This activation involves the c-Jun N-terminal kinase (JNK) signaling pathway and the phosphorylation of interferon regulatory transcription factor 3 (IRF3). nih.govnih.gov This suggests that CATH-B1 can directly prime the host's antiviral immunity.
| Ligand | Receptor | Effect of CATH-B1 Interaction | Cell Type | Outcome | References |
|---|---|---|---|---|---|
| LPS (from E. coli) | TLR4 | Inhibition of activation | Chicken Macrophages | Decreased pro-inflammatory cytokine production (IFN-β, IL-1β, IL-6, IL-8) | researchgate.net, nih.gov, nih.gov |
| CpG DNA (ODN-2006) | TLR21 | Enhanced activation | Chicken Macrophages (HD11 cells) | Increased nitric oxide (NO) production | researchgate.net, nih.gov, nih.gov |
| - | TLR4 | Direct activation | Porcine Kidney (PK-15) and Porcine Alveolar Macrophage (3D4/21) cells | Increased IFN-β and ISG expression via JNK/IRF3 pathway | nih.gov, nih.gov |
Influence on Phagocytosis and Immune Cell Activation (e.g., Macrophages, Dendritic Cells)
This compound plays a significant role in modulating the activity of key immune cells, particularly macrophages and dendritic cells, thereby influencing critical processes like phagocytosis and the initiation of adaptive immune responses.
A notable function of CATH-B1 is its ability to enhance the phagocytosis of bacteria by macrophages. researchgate.netnih.govnih.gov Studies have demonstrated that in the presence of CATH-B1, both a chicken macrophage cell line (HD11) and primary chicken macrophages exhibit increased uptake of avian pathogenic E. coli (APEC). researchgate.netnih.govresearchgate.net This opsonizing effect likely contributes to more efficient clearance of pathogens from the site of infection. While the antimicrobial activity of CATH-B1 under cell culture conditions is low, its ability to boost phagocytosis highlights an important indirect mechanism of host defense. researchgate.netnih.govnih.gov
In addition to enhancing phagocytosis, CATH-B1 directly modulates the activation state of macrophages. As mentioned previously, avian pathogenic E. coli induces the gene expression of CATH-B1 in macrophages. researchgate.netnih.govnih.gov In turn, CATH-B1 can influence the cytokine profile of these cells. While it suppresses the APEC-induced expression of pro-inflammatory cytokines, it also promotes an anti-inflammatory phenotype by significantly increasing the gene expression of the anti-inflammatory cytokine IL-10 in macrophages that are subsequently challenged with APEC. researchgate.netnih.govnih.govresearchgate.net
The influence of cathelicidins extends to dendritic cells (DCs), which are critical for initiating adaptive immunity. While specific studies on CATH-B1 and DCs are limited, research on other cathelicidins, such as the murine CRAMP and human LL-37, provides insights into potential mechanisms. These cathelicidins can inhibit the maturation of dendritic cells induced by TLR4 agonists like LPS, thereby preventing excessive T-cell activation and allergic sensitization. aai.org They can also promote the differentiation of DCs that are optimized for immunotherapy. mdpi.com Porcine cathelicidins have been shown to facilitate the delivery of nucleic acids to plasmacytoid dendritic cells (pDCs), leading to the production of type I interferons. researchgate.net Given the functional parallels, it is plausible that CATH-B1 exerts similar modulatory effects on avian dendritic cells.
| Immune Process | Cell Type | Effect of CATH-B1 | Key Findings | References |
|---|---|---|---|---|
| Phagocytosis | Chicken Macrophages (HD11 and primary) | Enhanced | Increased uptake of avian pathogenic E. coli (APEC). | researchgate.net, nih.gov, nih.gov, researchgate.net |
| Macrophage Activation (Pro-inflammatory) | Primary Chicken Macrophages | Inhibited | Downregulated APEC-induced gene expression of IFN-β, IL-1β, IL-6, and IL-8. | researchgate.net, nih.gov, nih.gov, researchgate.net |
| Macrophage Activation (Anti-inflammatory) | Primary Chicken Macrophages | Promoted | Significantly higher gene expression of IL-10 after APEC challenge in CATH-B1 pre-incubated cells. | researchgate.net, nih.gov, nih.gov, researchgate.net |
Role in Immune Homeostasis and Inflammation Resolution
This balancing act is crucial. While a robust inflammatory response is necessary to control invading pathogens, it must be tightly regulated to prevent a state of chronic inflammation, which can be detrimental to the host. frontiersin.org Cathelicidins, in general, contribute to this balance by not only modulating cytokine responses but also by influencing the recruitment and lifespan of inflammatory cells. frontiersin.orgmdpi.com For example, they can act as chemoattractants for neutrophils, monocytes, and T-cells, bringing these effector cells to the site of infection, while also promoting processes that lead to the eventual clearance of these cells and the return to a homeostatic state. frontiersin.org
The ability of CATH-B1 to promote the production of IL-10 is particularly significant for inflammation resolution. researchgate.netnih.govnih.govresearchgate.net IL-10 is a potent anti-inflammatory cytokine that inhibits the production of pro-inflammatory cytokines by macrophages and dendritic cells and plays a key role in terminating inflammatory responses. The finding that macrophages pre-incubated with CATH-B1 show a significantly higher expression of IL-10 upon encountering a bacterial challenge underscores the peptide's role in priming the immune system for a controlled and self-limiting inflammatory response. researchgate.netnih.govnih.gov
In essence, this compound acts as a rheostat for the innate immune system. It can amplify danger signals when necessary, such as in the case of viral or intracellular bacterial DNA, while simultaneously dampening the potentially harmful inflammatory cascade triggered by components like LPS. This intricate modulation of immune pathways is essential for an effective yet balanced host defense, ultimately contributing to the resolution of inflammation and the restoration of tissue homeostasis. frontiersin.org
Biological Roles and Physiological Functions of Cathelicidin B1
Contribution to Innate Immune Barrier Function at Mucosal Surfaces
Cathelicidin-B1 plays a significant role in the innate immune defense at mucosal surfaces, particularly in avian species. pnas.orgnih.gov Mucosal surfaces are primary entry points for a vast array of pathogens, and a robust immune barrier is essential for host protection. ccbcmd.edudiva-portal.org
A key aspect of CATH-B1's function is its unique expression and localization. Unlike other chicken cathelicidins that are more broadly expressed, CATH-B1 expression is exclusively found in the bursal epithelial cells of the bursa of Fabricius, a primary lymphoid organ in birds. nih.govnih.govpnas.org Specifically, it is expressed by the secretory epithelial cells that are neighbors to M cells. nih.govpnas.org The mature CATH-B1 peptide is then transported and becomes concentrated on the fibrillar network surrounding the basolateral surfaces of these M cells, which are specialized for antigen sampling from the intestinal lumen. pnas.orgfrontiersin.org This strategic positioning suggests that CATH-B1 acts as an antimicrobial guardian at this critical M cell gateway, providing a first line of defense against invading microorganisms. nih.govpnas.orgnih.gov
The expression of cathelicidins, including CATH-B1, is not limited to immune cells; they are also found in various epithelial cells lining mucosal surfaces. nih.govfrontiersin.org This widespread presence underscores their importance in maintaining the integrity of the mucosal barrier. frontiersin.org The constant sloughing of epithelial cells, along with the antimicrobial activity of peptides like CATH-B1, helps to continuously remove and neutralize potential threats. ccbcmd.edu
Role in Host Defense Against Specific Pathogens in Preclinical Models
Preclinical studies have demonstrated the efficacy of this compound against a range of specific pathogens, highlighting its broad antimicrobial potential.
Research has shown that CATH-B1 possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. pnas.orgnih.gov In studies investigating its effect on Avian Pathogenic E. coli (APEC), CATH-B1 demonstrated the ability to enhance the phagocytosis of these bacteria by macrophages. researchgate.netnih.gov
Furthermore, CATH-B1 has exhibited significant antiviral activity. It has been shown to have broad anti-influenza A virus (IAV) activity, inhibiting viral infection by up to 80% against H1N1, H3N1, and H5N1 strains. frontiersin.org The mechanism of this antiviral action involves direct interaction with the virus, leading to its inactivation. frontiersin.org Similarly, CATH-B1 has been found to inhibit Pseudorabies virus (PRV) infection both in vitro and in vivo. nih.gov Its anti-PRV mechanism is multifaceted, involving direct disruption of the virion structure, inhibition of virus binding and entry, and stimulation of the host's antiviral immune response. nih.gov
The following table summarizes the antimicrobial activity of this compound against various pathogens in preclinical models.
| Pathogen | Type | Key Findings |
| Gram-positive bacteria | Bacteria | Broad antimicrobial activity. pnas.orgnih.gov |
| Gram-negative bacteria | Bacteria | Broad antimicrobial activity. pnas.orgnih.gov |
| Avian Pathogenic E. coli (APEC) | Bacteria | Enhanced phagocytosis by macrophages. researchgate.netnih.gov |
| Influenza A Virus (IAV) (H1N1, H3N1, H5N1) | Virus | Inhibition of viral infection up to 80%; direct inactivation of the virus. frontiersin.org |
| Pseudorabies Virus (PRV) | Virus | Inhibition of infection via direct inactivation, and blocking of binding and entry. nih.gov |
Involvement in Regulatory Processes Within the Immune System
Beyond its direct antimicrobial actions, this compound is actively involved in modulating and regulating various processes within the immune system. researchgate.netnih.gov These immunomodulatory functions are critical for orchestrating an effective and balanced immune response.
One of the key regulatory roles of CATH-B1 is its ability to influence cytokine production. In preclinical models involving chicken macrophages, CATH-B1 was found to downregulate the gene expression of pro-inflammatory cytokines such as IFN-β, IL-1β, IL-6, and IL-8 induced by Avian Pathogenic E. coli (APEC). researchgate.net Conversely, macrophages pre-incubated with CATH-B1 showed a significant increase in the gene expression of the anti-inflammatory cytokine IL-10 following APEC challenge. researchgate.netnih.gov This suggests that CATH-B1 can shift the immune response towards an anti-inflammatory profile. This effect is partly explained by CATH-B1's ability to bind to lipopolysaccharide (LPS), a component of Gram-negative bacteria, which can reduce the activation of Toll-like receptor 4 (TLR4) and subsequent pro-inflammatory cytokine production. researchgate.netnih.gov
In contrast to its dampening effect on TLR4 signaling, CATH-B1 can enhance the activation of TLR21, a receptor that recognizes bacterial DNA, when directly bound to its ligand. researchgate.netnih.gov This leads to increased nitric oxide production by macrophages, indicating a context-dependent modulation of immune signaling pathways. researchgate.netnih.gov
Furthermore, CATH-B1 has been shown to stimulate host antiviral immunity by increasing the basal expression of interferon-β (IFN-β) and several interferon-stimulated genes (ISGs). nih.gov This pre-emptive enhancement of the antiviral state can contribute to a more rapid and effective response upon viral encounter. The induction of IFN-β by CATH-B1 is mediated through the activation of the Toll-like receptor 4 (TLR4) and c-Jun N-terminal kinase (JNK) signaling pathways, leading to the phosphorylation of interferon regulatory transcription factor 3 (IRF3). nih.gov
The table below details the immunomodulatory effects of this compound on various immune cells and signaling pathways.
| Immune Cell/Pathway | Effect of this compound |
| Chicken Macrophages (in response to APEC) | Downregulates pro-inflammatory cytokines (IFN-β, IL-1β, IL-6, IL-8). researchgate.net |
| Chicken Macrophages (in response to APEC) | Upregulates anti-inflammatory cytokine (IL-10). researchgate.netnih.gov |
| Toll-like Receptor 4 (TLR4) Signaling | Reduces activation by binding to LPS. researchgate.netnih.gov |
| Toll-like Receptor 21 (TLR21) Signaling | Enhances activation when bound to its ligand. researchgate.netnih.gov |
| Host Antiviral Immunity | Increases basal expression of IFN-β and ISGs. nih.gov |
| TLR4/JNK/IRF3 Pathway | Activates this pathway to induce IFN-β production. nih.gov |
Research Methodologies and Experimental Models in Cathelicidin B1 Studies
In Vitro Cellular Assays for Functional Characterization
In vitro cellular assays are fundamental in dissecting the specific effects of CATH-B1 on immune cells. These controlled laboratory experiments allow for the detailed examination of cellular responses and signaling pathways.
Gene Expression Analysis (e.g., qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is a key technique used to measure the gene expression of CATH-B1 and the genes it regulates in various cell types. Studies have shown that avian pathogenic E. coli (APEC) can induce the expression of the CATH-B1 gene in both a chicken macrophage cell line (HD11) and primary macrophages. researchgate.netresearchgate.netnih.gov This induction suggests a role for CATH-B1 in the immune response to bacterial infections. researchgate.netresearchgate.netnih.gov For instance, at 6 hours post-infection with APEC, a significant 30-fold increase in CATH-B1 gene expression was observed in primary macrophages compared to uninfected cells. nih.gov
The specificity of CATH-B1's response is also highlighted by gene expression studies. While APEC induced CATH-B1 expression, the expression of the other three chicken cathelicidins remained largely unaffected. researchgate.netresearchgate.netnih.gov Additionally, studies have shown that bacterial metabolites can induce CATH-B1 gene expression in chicken macrophages. nih.gov In investigations involving Pseudorabies virus (PRV) infection, CATH-B1 was found to significantly increase the expression of basal IFN-β and IFN-stimulated genes (ISGs). nih.gov Mechanistic studies using qRT-PCR further revealed that CATH-B1-induced IFN-β production involves the activation of Toll-like receptor 4 (TLR4). asm.org
The developmental regulation of CATH-B1 expression has also been explored using real-time PCR, revealing its presence in a wide range of tissues in chickens and a peak in expression in the bursa of Fabricius at day 4 post-hatching. d-nb.info
Table 1: Gene Expression Changes in Response to Cathelicidin-B1
| Cell Type | Stimulus | Gene | Regulation | Finding |
| Chicken Primary Macrophages | APEC | CATH-B1 | Upregulation | 30-fold increase at 6h post-infection. nih.gov |
| Chicken Primary Macrophages | APEC + CATH-B1 | IFN-β, IL-1β, IL-6, IL-8 | Downregulation | CATH-B1 exhibits anti-inflammatory properties. researchgate.netresearchgate.netnih.gov |
| Chicken Primary Macrophages | APEC + CATH-B1 (pre-incubation) | IL-10 | Upregulation | Suggests an anti-inflammatory profile for CATH-B1. researchgate.netresearchgate.netnih.gov |
| HD11 Macrophage Cell Line | IAV | Cytokines | Modulation | CATH-B1 influences the immune response to viral infection. frontiersin.org |
| PK-15 Cells | PRV + CATH-B1 | IFN-β, ISGs | Upregulation | CATH-B1 enhances antiviral immunity. nih.gov |
Cell Line and Primary Cell Culture Models (e.g., Macrophages, Dendritic Cells)
The study of CATH-B1 heavily relies on various cell culture models to simulate physiological conditions and observe cellular behavior. Both established cell lines and primary cells isolated directly from tissues are utilized.
The chicken macrophage cell line, HD11, is a frequently used model. researchgate.netresearchgate.netnih.govfrontiersin.org Research has demonstrated that APEC induces CATH-B1 gene expression in HD11 cells. researchgate.netresearchgate.netnih.gov These cells are also employed to study the antiviral activities of CATH-B1, for example, against Influenza A virus strains. frontiersin.org Another cell line used in CATH-B1 research is the Madin-Darby Canine Kidney (MDCK) cell line, which has been used to assess the antiviral efficacy of CATH-B1 against various IAV strains. frontiersin.org The chicken bursal lymphoma-derived cell line, DT40, has also been used to investigate the expression and function of CATH-B1. nih.govmdpi.com Porcine kidney (PK-15) and baby hamster kidney (BHK-21) cells have been instrumental in studying the anti-pseudorabies virus (PRV) effects of CATH-B1. asm.org
Primary cells, which more closely mimic the in vivo environment, are also crucial. Primary chicken macrophages, derived from blood monocytes, are a key model for understanding the immunomodulatory effects of CATH-B1 in response to bacterial challenges like APEC. researchgate.netresearchgate.netnih.gov Studies with primary macrophages have revealed that CATH-B1 can enhance phagocytosis and modulate cytokine expression. researchgate.netresearchgate.netnih.gov Dendritic cells, which are vital antigen-presenting cells, are also modulated by cathelicidins, influencing both innate and adaptive immune responses. mdpi.com
Phagocytosis Assays
Phagocytosis assays are employed to directly measure the effect of CATH-B1 on the ability of phagocytic cells, such as macrophages, to engulf and eliminate pathogens. Research has shown that while CATH-B1 has very low direct antimicrobial activity under cell culture conditions, it significantly enhances the phagocytosis of bacteria by macrophages. researchgate.netresearchgate.netnih.gov
In these assays, macrophages (both HD11 cells and primary macrophages) are infected with bacteria like APEC in the presence of varying concentrations of CATH-B1. researchgate.net After a specific incubation period, extracellular bacteria are killed using an antibiotic such as gentamicin, and the cells are then lysed to quantify the number of intracellular bacteria. researchgate.net This methodology has demonstrated that CATH-B1 promotes the clearance of bacteria by enhancing their uptake by macrophages. researchgate.netresearchgate.netnih.gov
Cytokine and Chemokine Profiling
The profiling of cytokines and chemokines is essential for understanding the immunomodulatory functions of CATH-B1. As mentioned in the gene expression section, qRT-PCR is a primary tool for measuring the mRNA levels of these signaling molecules. nih.gov
Studies have consistently shown that CATH-B1 can modulate the cytokine response to pathogens. In primary chicken macrophages infected with APEC, CATH-B1 was found to downregulate the expression of pro-inflammatory cytokines, including IFN-β, IL-1β, IL-6, and IL-8. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.net This suggests that CATH-B1 can dampen excessive inflammation. In contrast, pre-incubation of macrophages with CATH-B1 led to a significant increase in the expression of the anti-inflammatory cytokine IL-10 following APEC challenge, further highlighting its anti-inflammatory potential. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.net
The influence of CATH-B1 on cytokine profiles extends to viral infections as well. In investigations of Influenza A virus infection in HD11 macrophages, CATH-B1 was observed to alter the expression of virus-induced cytokines. frontiersin.org Furthermore, in the context of PRV infection, CATH-B1 was shown to significantly boost the production of IFN-β, a key antiviral cytokine. nih.gov This modulation of cytokine and chemokine production is a critical aspect of how cathelicidins orchestrate the immune response. mdpi.commdpi.com
Biochemical and Biophysical Techniques
To understand the molecular interactions of CATH-B1, various biochemical and biophysical techniques are employed. These methods provide insights into the direct binding of CATH-B1 to pathogen-associated molecular patterns (PAMPs).
Isothermal Titration Calorimetry (ITC) for Ligand Binding Studies
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat changes that occur during the binding of molecules. This allows for the determination of binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
ITC studies have been crucial in demonstrating the direct interaction of CATH-B1 with bacterial ligands. It has been shown that CATH-B1 binds to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netebi.ac.uknih.gov This binding is thought to be the mechanism by which CATH-B1 reduces the activation of Toll-like receptor 4 (TLR4) by APEC, leading to a decrease in the production of pro-inflammatory cytokines by macrophages. researchgate.netresearchgate.netnih.govfrontiersin.orgresearchgate.netebi.ac.uknih.gov
Conversely, ITC has also revealed that CATH-B1 can bind to other microbial components. For example, direct binding of CATH-B1 to ODN-2006 (a synthetic CpG oligodeoxynucleotide that mimics bacterial DNA) has been observed. researchgate.netresearchgate.netebi.ac.uk This interaction enhances the TLR21-dependent activation of macrophages, as measured by nitric oxide production. researchgate.netresearchgate.netebi.ac.uk Furthermore, ITC data indicates that CATH-B1 binds strongly to DNA with entropy-driven characteristics, similar to another chicken cathelicidin (B612621), CATH-2. nih.govresearchgate.net This complex interplay of binding to different ligands highlights the multifaceted immunomodulatory role of CATH-B1. researchgate.net
Electron Microscopy for Structural and Interaction Analysis
Electron microscopy (EM) is a pivotal technique for visualizing the high-resolution structural details of this compound's interactions with pathogens. This methodology allows researchers to directly observe the morphological changes that occur in microorganisms upon exposure to the peptide, providing critical insights into its mechanism of action.
In studies investigating the antiviral properties of chicken this compound (CATH-B1), transmission electron microscopy was employed to examine the peptide's effect on viral particles. tno.nl When Influenza A virus (IAV) was incubated with CATH-B1, EM images revealed that the peptide did not cause any obvious disruption or morphological change to the virus itself. pnas.orgresearchgate.net Instead, the analysis showed that CATH-B1 induced the formation of large aggregates containing both the peptide and viral particles. tno.nlpnas.org This aggregation appears to be a key mechanism of action, as it is believed to block the virus from infecting host cells. pnas.orgresearchgate.net At high concentrations of CATH-B1, large aggregates were visible, while smaller aggregates were observed at lower concentrations. tno.nl
Conversely, when studying the interaction of CATH-B1 with the Pseudorabies virus (PRV), electron microscopy revealed a different mechanism. plos.orgresearchgate.net In these investigations, PRV virions incubated with CATH-B1 appeared perturbed and structurally disrupted compared to untreated virus particles. plos.orgresearchgate.net This finding suggests that CATH-B1 can directly compromise the physical integrity of the PRV virion, leading to the inactivation of the virus. plos.org Similarly, scanning electron microscopy analysis of CATH-B1's effect on bacteria demonstrated that the peptide causes membrane destruction, characterized by the formation of blebs and spheroplasts. nih.gov
These studies highlight the power of electron microscopy in elucidating the diverse ways in which this compound physically interacts with and neutralizes different types of pathogens.
| Pathogen | Observed Effect of this compound | Inferred Mechanism | Reference |
|---|---|---|---|
| Influenza A Virus (IAV) | Formation of large aggregates of peptide and virus particles; no disruption of viral morphology. | Aggregation of pathogens to block viral entry and infection. | tno.nlpnas.orgresearchgate.net |
| Pseudorabies Virus (PRV) | Disruption and perturbation of the virion structure. | Direct inactivation of the virus through structural damage. | plos.orgresearchgate.net |
| Escherichia coli & Staphylococcus aureus | Membrane destruction with formation of blebs and spheroplasts. | Inhibition of bacterial growth through damage to the cell membrane. | nih.gov |
Circular Dichroism for Secondary Structure Determination
Circular dichroism (CD) spectroscopy is a widely used experimental method for determining the secondary structure of peptides and proteins in solution. mdpi.com This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the regular, repeating structures within a peptide chain, such as α-helices and β-sheets. mdpi.com For many cathelicidins, CD analysis has shown that their conformation is dependent on the solvent environment. plos.org In aqueous solutions, they often exist in a disordered or random-coil state. plos.orgmdpi.com However, upon interaction with a membrane-mimicking environment, such as solutions containing sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), they typically fold into ordered, amphipathic α-helical structures. plos.orgmdpi.comjmb.or.kr This structural transition is directly correlated to their antimicrobial activity. researchgate.net
While direct experimental CD spectra for chicken this compound (CATH-B1) are not prominently available in the reviewed literature, its secondary structure has been predicted based on its amino acid sequence. pnas.org A comparative alignment of CATH-B1 with other mammalian cathelicidins predicted a cationic C-terminal peptide that appears to belong to the α-helical group of antimicrobial peptides. pnas.org Furthermore, a Shiffer–Edmundson wheel projection analysis, a computational method to visualize the amphipathic nature of helical peptides, predicts an amphipathic α-helical structure for the N-terminal residues of the CATH-B1 peptide. pnas.org This predicted structure is characteristic of many well-studied cathelicidins whose α-helical nature has been confirmed by CD spectroscopy. pnas.orgplos.org
Preclinical Animal Models for Mechanistic Investigations
Preclinical animal models are indispensable for investigating the complex in vivo mechanisms of action of this compound, bridging the gap between in vitro findings and potential therapeutic applications. Various animal models have been utilized to explore the antiviral and immunomodulatory functions of this peptide.
In a mouse model of viral infection, CATH-B1 demonstrated a significant protective effect against Pseudorabies virus (PRV). asm.orgnih.gov Mechanistic studies in this model revealed that CATH-B1 inhibits PRV infection through a multi-faceted approach. asm.org The peptide was found to directly interfere with the virus by disrupting the virion structure and inhibiting viral binding and entry into host cells. nih.gov Concurrently, CATH-B1 strengthened the host's antiviral immune response by activating the Toll-like receptor 4 (TLR4) signaling pathway. asm.orgnih.gov This activation led to the phosphorylation of c-Jun N-terminal kinase (JNK) and interferon regulatory transcription factor 3 (IRF3), ultimately increasing the production of antiviral cytokines like interferon-β (IFN-β). asm.orgnih.gov
The chicken serves as a homologous model for studying the function of its native cathelicidins. Investigations using chicken macrophage cell lines and primary macrophages have been crucial for understanding CATH-B1's immunomodulatory role during bacterial challenge. nih.gov When challenged with avian pathogenic Escherichia coli (APEC), macrophages showed induced gene expression of CATH-B1. nih.gov Subsequent mechanistic studies revealed that CATH-B1 enhances the phagocytosis of bacteria by these immune cells. nih.gov Furthermore, CATH-B1 was found to modulate the inflammatory response by binding to bacterial lipopolysaccharide (LPS), which led to a downregulation of APEC-induced pro-inflammatory cytokines (IFN-β, IL-1β, IL-6, and IL-8) and a significant increase in the anti-inflammatory cytokine IL-10. nih.gov
The zebrafish (Danio rerio) model has also been employed to study the immunomodulatory effects of cathelicidins. While studies have often focused on other cathelicidins like CATH-2, the model is valuable for observing conserved innate immune responses such as the recruitment of immune cells. frontiersin.orgsci-hub.se For instance, fish-derived cathelicidins have been shown to provide a protective effect against bacterial infections in zebrafish. frontiersin.org
| Animal Model | Pathogen/Challenge | Key Mechanistic Findings for this compound | Reference |
|---|---|---|---|
| Mouse | Pseudorabies Virus (PRV) | Demonstrated in vivo antiviral activity; inhibits virus binding/entry, disrupts virions, and activates host antiviral immunity via the TLR4/JNK/IRF3 pathway, increasing IFN-β. | asm.orgnih.gov |
| Chicken (macrophage models) | Avian Pathogenic E. coli (APEC) | Enhances phagocytosis; modulates inflammation by downregulating pro-inflammatory cytokines (IFN-β, IL-1β, IL-6, IL-8) and upregulating anti-inflammatory IL-10 via LPS binding. | nih.gov |
| Zebrafish (Danio rerio) | Bacterial Infections (general model for cathelicidins) | Used to study conserved innate immune functions, such as the recruitment of monocytes, macrophages, and neutrophils to sites of infection. | frontiersin.orgsci-hub.se |
Emerging Research Directions and Analog Design Strategies
Rational Design of Cathelicidin-B1 Analogs for Enhanced Mechanistic Efficacy
The rational design of peptide analogs offers a powerful strategy to improve the therapeutic properties of natural peptides like this compound, aiming to enhance their efficacy, stability, and specificity while minimizing potential toxicity. While research on CATH-B1 analog design is still in its early stages, strategies employed for other cathelicidins provide a roadmap for future investigations.
Key strategies in the rational design of cathelicidin (B612621) analogs include:
Amino Acid Substitution: Replacing specific amino acids can modulate the peptide's net charge, hydrophobicity, and amphipathicity, which are critical for its interaction with microbial membranes and host cells. For instance, increasing the positive charge can enhance antimicrobial activity, while optimizing hydrophobicity can improve selectivity for microbial over host cell membranes.
Peptide Truncation: Identifying the minimal active region of the peptide can lead to the design of shorter, more cost-effective analogs that retain or even exceed the activity of the parent molecule. This approach has been successfully used for other cathelicidins to separate antimicrobial and immunomodulatory functions. nih.gov
Hybrid Peptides: Combining functional domains from different parent peptides can generate novel analogs with synergistic or enhanced activities. A study on a hybrid peptide, denoted as B1, created from helical parts of the bovine cathelicidin BMAP-27 and the human cathelicidin LL-37, demonstrated broad-spectrum antimicrobial activity with reduced toxicity. tcdb.org This approach could be applied to CATH-B1, potentially combining its potent antiviral domains with the bactericidal domains of other peptides.
Stapled Peptides: This chemical modification involves introducing a synthetic brace to lock the peptide into its bioactive α-helical conformation. This can increase proteolytic stability and enhance biological activity. Studies on a stapled analog of a Cathelicidin-BF-derived peptide, B1-Leu, showed improved helicity and protease stability, leading to enhanced antitumor activity. frontiersin.org
A study on the snake cathelicidin-related peptide BF-15, a 15-mer peptide derived from the longer BF-30, illustrates the potential of rational design. An amidated analog of BF-15, designated as analog B1, exhibited potent antimicrobial activity against several antibiotic-resistant bacteria, with a 2- to 16-fold higher potency than BF-30 and significantly lower hemolytic activity. mdpi.comresearchgate.net This success highlights how targeted modifications can dramatically improve a peptide's therapeutic index.
Future research on CATH-B1 will likely focus on creating a library of analogs using these strategies. By systematically altering its primary sequence and structure, researchers can map the structure-activity relationships that govern its diverse functions, paving the way for the development of optimized CATH-B1-based therapeutics.
Exploration of this compound Mechanisms in Diverse Pathophysiological Contexts (Preclinical)
Preclinical research is beginning to unveil the multifaceted roles of this compound in various disease models, extending beyond its initially described antimicrobial functions. These studies are crucial for understanding its therapeutic potential in a range of pathophysiological contexts.
Immunomodulatory and Anti-inflammatory Effects:
Antiviral Activity:
CATH-B1 has demonstrated notable antiviral activity against several viruses in preclinical models. Research has shown that CATH-B1 can inhibit the infection of Influenza A Virus (IAV) strains (H1N1, H3N1, and H5N1) by up to 80%. frontiersin.org The mechanism appears to involve direct interaction with the virus, as the antiviral effect was observed when the peptide was mixed with the virus before cell inoculation. frontiersin.org
More recently, CATH-B1 was found to inhibit Pseudorabies Virus (PRV) infection both in vitro and in vivo. researchgate.netresearchgate.net The antiviral mechanism against PRV is multifaceted, involving:
Direct Inactivation: CATH-B1 disrupts the virion structure of PRV. researchgate.netresearchgate.net
Inhibition of Viral Entry: It interferes with the binding and entry of the virus into host cells. researchgate.netresearchgate.net
Modulation of Host Antiviral Response: CATH-B1 was shown to induce the expression of interferon-β (IFN-β) and several interferon-stimulated genes (ISGs) through the activation of the TLR4/JNK/IRF3 signaling pathway. researchgate.net
Role in Mucosal Immunity:
A unique characteristic of CATH-B1 is its specific expression in the bursa of Fabricius, a primary lymphoid organ in birds. It is expressed by the secretory epithelial cells neighboring the M cells and becomes concentrated on the fibrillar network surrounding the basolateral surfaces of these M cells. tcdb.orgresearchgate.netpnas.org This strategic localization suggests that CATH-B1 acts as a crucial antimicrobial guardian at the M cell gateway, a primary site of pathogen entry. tcdb.orgresearchgate.netpnas.org This finding highlights its specialized role in mucosal immunity.
These preclinical findings underscore the diverse and potent biological activities of CATH-B1. Further exploration in other pathophysiological contexts, such as wound healing and tissue repair, where other cathelicidins have shown promise, is a logical next step in elucidating its full therapeutic potential.
Integration of Computational Biology and Synthetic Biology Approaches in this compound Research
The advancement of computational biology and synthetic biology offers powerful tools to accelerate the research and development of peptide-based therapeutics like this compound.
Computational Biology in CATH-B1 Research:
Computational approaches can provide deep insights into the structure-function relationships of CATH-B1 and guide the rational design of novel analogs. While specific computational studies on CATH-B1 are limited, the methodologies applied to other cathelicidins are directly relevant.
Sequence and Structural Analysis: Bioinformatics tools are essential for the initial characterization of novel peptides. For CATH-B1, tools like BLAST have been used for sequence database searches, and ClustalX for aligning protein sequences to identify conserved domains. pnas.org Phylogenetic analysis using software like MEGA has helped to understand its evolutionary relationship with other cathelicidins. pnas.org
Structure Prediction and Molecular Modeling: A Shiffer–Edmundson wheel projection has been used to predict the amphipathic α-helical structure of CATH-B1, which is characteristic of many antimicrobial peptides. pnas.org More advanced techniques, such as molecular dynamics (MD) simulations, can be employed to model the interaction of CATH-B1 with microbial and host cell membranes at an atomic level. Such simulations have been used for other cathelicidins, like BMAP27, to understand how they orient and insert into different lipid bilayers, leading to membrane disruption. plos.org These in silico methods can predict the effects of specific amino acid substitutions on the peptide's structure and function, thereby guiding the design of analogs with enhanced activity and selectivity.
In Silico Screening: Computational docking studies can be used to predict the binding affinity of CATH-B1 and its analogs to specific molecular targets, such as viral proteins or host cell receptors. This can help in identifying promising candidates for further experimental validation.
Synthetic Biology for CATH-B1 Production and Engineering:
Synthetic biology provides the means to produce and engineer CATH-B1 and its analogs in a controlled and scalable manner, overcoming the limitations of chemical synthesis for large peptides.
Heterologous Expression Systems: As natural extraction of CATH-B1 is not feasible for large-scale production, recombinant expression in various host systems is a promising alternative. mdpi.com These systems include bacteria, yeast, and even plants, each with its own advantages regarding cost, scalability, and post-translational modifications. nih.gov For instance, strategies for the high-level expression of antimicrobial peptides in plants involve using tissue-specific promoters and fusing the peptide to a carrier protein to ensure stability and facilitate purification. mdpi.com
Engineered Biosynthesis: Synthetic biology techniques can be used to create novel biosynthetic pathways for the production of modified or hybrid peptides. This could involve designing genetic circuits that express specific CATH-B1 analogs or fusions with other functional domains. Yeast-based synthetic biology platforms are being developed for the production of various antimicrobial peptides. researchgate.net
The integration of these "in silico" and "in vitro" synthetic approaches creates a powerful iterative cycle for discovery and optimization. Computational tools can design and predict the properties of novel CATH-B1 analogs, which can then be produced using synthetic biology systems for experimental testing. The results from these experiments can then be fed back into the computational models for further refinement, accelerating the development of CATH-B1-based therapeutics with enhanced efficacy and safety profiles.
Q & A
Q. What experimental protocols are recommended for assessing the antimicrobial activity of Cathelicidin-B1 in vitro?
To evaluate antimicrobial efficacy, researchers should design dose-response assays using standardized bacterial strains (e.g., Staphylococcus aureus or Escherichia coli) and measure minimum inhibitory concentrations (MICs) via broth microdilution. Include controls for solvent effects and bacterial viability. Ensure reproducibility by adhering to guidelines for detailed method descriptions, such as specifying reagent purity, incubation conditions, and statistical validation of results . For novel methods, validate against established protocols and cite prior literature for comparative analysis .
Q. How can researchers optimize the stability of this compound in physiological environments for in vivo studies?
Stability assays should simulate physiological conditions (e.g., serum proteases, pH variations). Techniques include circular dichroism to monitor structural integrity and mass spectrometry to detect degradation products. Use protease inhibitors or peptide modifications (e.g., D-amino acids) to enhance stability. Document all experimental variables (e.g., temperature, salt concentrations) to ensure replicability .
Q. What are the best practices for isolating and purifying this compound from biological samples?
Employ affinity chromatography with immobilized metal ions (e.g., Ni²⁺ for His-tagged peptides) or reverse-phase HPLC for purification. Validate purity via SDS-PAGE and MALDI-TOF mass spectrometry. Include details on column specifications, buffer compositions, and centrifugation parameters to align with reproducibility standards .
Advanced Research Questions
Q. How can contradictory findings on this compound’s immunomodulatory effects be resolved?
Contradictions often arise from differences in cell models (e.g., primary vs. immortalized cells) or peptide concentrations. Use meta-analysis to identify confounding variables (e.g., donor variability, endotoxin contamination) and design replication studies with strict adherence to standardized protocols. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize mechanistic studies (e.g., TLR4/NF-κB pathway modulation) .
Q. What computational strategies are effective for predicting this compound’s interactions with host cell membranes?
Molecular dynamics simulations using software like GROMACS or CHARMM can model peptide-lipid interactions. Validate predictions with experimental techniques such as surface plasmon resonance (SPR) or fluorescence anisotropy. Ensure transparency by sharing force field parameters and simulation scripts in supplementary materials .
Q. How should researchers address discrepancies in this compound’s cytotoxicity profiles across cancer cell lines?
Perform comparative transcriptomics or proteomics to identify cell-specific resistance mechanisms (e.g., upregulated efflux pumps). Use PICO frameworks to structure experiments:
- P opulation: Cancer cell lines (e.g., HeLa, MCF-7)
- I ntervention: this compound treatment
- C omparison: Non-malignant cells
- O utcome: IC₅₀ values and apoptosis markers Report results with confidence intervals and effect sizes to enhance interpretability .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values. For multi-group comparisons, apply ANOVA with post-hoc corrections (e.g., Tukey’s test). Share raw datasets and code repositories (e.g., GitHub) to facilitate peer validation .
Q. How can researchers ensure ethical compliance when studying this compound in animal models?
Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints, sample sizes, and anesthesia protocols. Include ethics committee approval numbers and conflict-of-interest statements in manuscripts .
Data Presentation and Reproducibility
Q. What metadata should accompany this compound research to ensure reproducibility?
Provide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
